molecular formula C9H8IN B1613801 5-iodo-6-methyl-1H-indole CAS No. 1000343-19-0

5-iodo-6-methyl-1H-indole

Cat. No. B1613801
M. Wt: 257.07 g/mol
InChI Key: YOAULZGUGXGAKS-UHFFFAOYSA-N
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Description

5-iodo-6-methyl-1H-indole is a heterocyclic compound with the chemical formula C9H8IN . It belongs to the indole family, which is a significant class of organic compounds found in natural products, pharmaceuticals, and drug molecules. The indole ring system plays a crucial role in cell biology and exhibits various biologically relevant properties .


Synthesis Analysis

The synthesis of 5-iodo-6-methyl-1H-indole involves introducing an iodine atom at the 5-position of the indole ring. Specific synthetic methods may vary, but one approach is to start from a suitable precursor (such as 6-methylindole) and selectively iodinate it using appropriate reagents. Further optimization and purification steps are necessary to obtain the desired product .


Molecular Structure Analysis

The molecular structure of 5-iodo-6-methyl-1H-indole consists of a six-membered indole ring fused with a five-membered iodine-containing ring. The iodine atom is attached to the 5-position of the indole ring, while the methyl group is at the 6-position. The overall structure contributes to its biological activity and reactivity .


Chemical Reactions Analysis

5-iodo-6-methyl-1H-indole can participate in various chemical reactions, including substitution, cyclization, and functional group transformations. For instance, it can undergo cross-coupling reactions with other organic halides or nucleophiles to form more complex derivatives. Understanding its reactivity is essential for designing novel compounds with specific properties .


Physical And Chemical Properties Analysis

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) informs its handling and storage requirements .

Safety And Hazards

  • Personal Protective Measures : Proper lab attire, ventilation, and protective equipment are essential when working with this compound .

Future Directions

  • Application Development : Collaborate with medicinal chemists and pharmacologists to explore its therapeutic potential .

properties

IUPAC Name

5-iodo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAULZGUGXGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646650
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-iodo-6-methyl-1H-indole

CAS RN

1000343-19-0
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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